2-Phenoxynicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCWHNIZLUZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenoxynicotinaldehyde and Its Substituted Analogues
Established Reaction Pathways for 2-Phenoxynicotinaldehyde Synthesis
Aromatic Nucleophilic Substitution Reactions with 2-Chloronicotinaldehyde (B135284) and Phenols
A primary and well-established method for synthesizing this compound and its substituted analogues is through the aromatic nucleophilic substitution (SNAr) reaction. bamu.ac.inresearchgate.netsemanticscholar.org This reaction typically involves the displacement of a halide, most commonly chloride, from the 2-position of a pyridine (B92270) ring by a phenoxide ion. The starting materials for this pathway are 2-chloronicotinaldehyde and various substituted or unsubstituted phenols. bamu.ac.inresearchgate.net
The general mechanism involves the attack of the nucleophilic phenoxide on the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. wikipedia.orglibretexts.org The presence of the electron-withdrawing aldehyde group on the pyridine ring facilitates this nucleophilic attack. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system and the electron-withdrawing substituent. libretexts.org Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final this compound product. wikipedia.org
Optimization of Reaction Conditions and Parameters for Enhanced Yields
Historically, methods for the aromatic nucleophilic substitution of 2-chloronicotinaldehydes with phenols often required harsh conditions such as high temperatures and long reaction times. bamu.ac.in Recognizing these limitations, research has focused on optimizing reaction conditions to improve yields and efficiency.
A significant advancement involves performing the reaction of 2-chloronicotinaldehyde with phenol (B47542) in the presence of anhydrous potassium carbonate (K₂CO₃) in dry dioxane at room temperature. bamu.ac.in This method has been shown to produce the corresponding this compound in good yields. bamu.ac.in The amount of base used is a critical parameter. For instance, using 1.5 equivalents of K₂CO₃ was found to be necessary for a more quantitative conversion, leading to yields of 70-80%, whereas using only 1 equivalent resulted in yields below 60%. bamu.ac.in This optimized protocol has been successfully applied to a range of differently substituted phenols, demonstrating its generality. bamu.ac.in
Table 1: Effect of Base Equivalents on the Yield of this compound bamu.ac.in
| Reactants | Base (Equivalents) | Solvent | Temperature | Yield (%) |
| 2-Chloronicotinaldehyde, Phenol | K₂CO₃ (1.0) | Dry Dioxane | Room Temperature | < 60 |
| 2-Chloronicotinaldehyde, Phenol | K₂CO₃ (1.5) | Dry Dioxane | Room Temperature | 75 |
Development of Novel and Green Chemistry Approaches in Synthesis
In line with the growing importance of sustainable chemical practices, efforts have been made to develop more environmentally friendly synthetic routes for this compound and its analogues.
Innovations in Reaction Conditions for Improved Efficiency
The development of new reaction conditions that operate at room temperature represents a significant step towards greener synthesis. bamu.ac.in By avoiding high temperatures, these methods reduce energy consumption, a key principle of green chemistry. mlsu.ac.inacs.org The optimized use of a base like potassium carbonate in a suitable solvent like dry dioxane allows for high yields without the need for excessive heating, making the process more efficient and economical. bamu.ac.in
Sustainable Solvent and Catalyst Systems in Synthesis
While the use of dry dioxane has proven effective, the principles of green chemistry encourage the exploration of more benign solvent systems. bamu.ac.inmlsu.ac.in Future research may focus on replacing solvents like dioxane with greener alternatives. Additionally, the use of catalytic systems is a cornerstone of green chemistry. mlsu.ac.inacs.org While the described methods rely on a stoichiometric amount of base, the development of catalytic methods for this transformation would further enhance the sustainability of the synthesis.
Strategies for Incorporation of Substituents and Structural Diversification
The synthesis of a variety of substituted this compound analogues is crucial for exploring their structure-activity relationships, for instance, as α-amylase inhibitors. bamu.ac.inresearchgate.net The established aromatic nucleophilic substitution reaction provides a versatile platform for achieving this structural diversity.
By employing a range of substituted phenols, a library of this compound derivatives can be generated. bamu.ac.in The reaction of 2-chloronicotinaldehyde with various phenols bearing different substituents (e.g., bromo groups) has been successfully demonstrated, yielding the corresponding substituted products in good yields (70-80%). bamu.ac.in This approach allows for the systematic modification of the phenoxy part of the molecule, enabling the investigation of how different electronic and steric properties of the substituents influence the biological activity of the final compounds. bamu.ac.in
Table 2: Synthesis of Substituted this compound Analogues bamu.ac.in
| Phenol Reactant | Product | Yield (%) | Melting Point (°C) |
| Phenol | This compound | 75 | 58-60 |
| 2-Bromophenol | 2-(2-Bromophenoxy)nicotinaldehyde | 76 | 83-85 |
This strategic incorporation of diverse substituents is a key element in the discovery and optimization of biologically active molecules based on the this compound scaffold.
Chemical Transformations and Reactivity Profiles of 2 Phenoxynicotinaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity in 2-phenoxynicotinaldehyde, readily undergoing condensation, oxidation, and reduction reactions.
Condensation Reactions for Formation of Imines, Oximes, and Hydrazones
The carbonyl carbon of the aldehyde is electrophilic and is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of a carbon-nitrogen double bond. masterorganicchemistry.com
Imines (Schiff Bases): The reaction of this compound with primary amines yields imines, also known as Schiff bases. libretexts.orgredalyc.org This acid-catalyzed reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product. ucalgary.ca The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com
Table 1: Representative Imine Formation from this compound This table presents a general reaction scheme as specific examples for this compound are not widely reported.
| Reactant 1 | Reactant 2 | Product | General Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | 2-Phenoxy-N-(alkyl/aryl)methyleneaniline | Acid catalyst (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol) |
Oximes: Condensation with hydroxylamine (B1172632) leads to the formation of oximes. mdpi.com This reaction is a reliable method for the characterization and purification of carbonyl compounds due to the crystalline nature of oximes. mdpi.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. pjoes.com
Hydrazones: Similarly, this compound reacts with hydrazine (B178648) and its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. mdpi.comnaturalspublishing.com These reactions are often carried out by heating the reactants in a suitable solvent like ethanol. pjoes.com The resulting hydrazones are stable compounds and are valuable intermediates in further synthetic transformations. naturalspublishing.com For instance, a series of 2-phenoxynicotinic acid hydrazides have been synthesized and evaluated for their biological activities. nih.gov
Table 2: Formation of Hydrazones from this compound This table presents a general reaction scheme as specific examples for this compound are not widely reported.
| Reactant 1 | Reactant 2 | Product | General Conditions |
|---|---|---|---|
| This compound | Hydrazine (NH₂NH₂) | This compound hydrazone | Reflux in ethanol |
Oxidation and Reduction Pathways of the Aldehyde Moiety
Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-phenoxynicotinic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇) under reflux conditions. google.com The Tollens' test, which utilizes silver oxide (Ag₂O) in ammonia, is a classic method for oxidizing aldehydes to carboxylic acids while producing a silver mirror, and is a qualitative test for aldehydes. organic-chemistry.org
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-phenoxypyridin-3-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net Sodium borohydride is a milder reagent and is often preferred for its safety and ease of handling. researchgate.net
Reactions Involving the Pyridine (B92270) and Phenoxy Moieties
Functionalization of the Phenoxy Ring
The phenoxy group, being an ether, is generally stable. However, the phenyl ring can undergo electrophilic aromatic substitution reactions. The oxygen atom of the ether linkage is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the oxygen atom. mdpi.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. google.com
Transformations Involving the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can undergo reactions such as N-oxidation and quaternization.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.govjsynthchem.comresearchgate.net The resulting 2-phenoxynicotinealdehyde N-oxide would have altered electronic properties, potentially influencing the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution.
Quaternization: The pyridine nitrogen can react with alkyl halides in an Sₙ2 reaction to form quaternary pyridinium (B92312) salts. researchgate.net This reaction, known as the Menshutkin reaction, is influenced by the nature of the alkyl halide and the solvent used. slideshare.net
Participation in Multicomponent and Derivatization Reactions
Multicomponent Reactions (MCRs): this compound, as an aldehyde, has the potential to participate in various multicomponent reactions, which are one-pot reactions involving three or more starting materials to form a complex product. nih.gov
Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgtaylorandfrancis.com this compound could serve as the aldehyde component in this acid-catalyzed cyclocondensation. jsynthchem.com
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.eduorgsyn.org this compound could potentially be used as the aldehyde component in this versatile reaction. jsynthchem.com
Derivatization Reactions: Derivatization is often employed to modify the properties of an analyte for analytical purposes, such as improving volatility for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comnih.gov The aldehyde group of this compound can be derivatized through reactions like silylation or acylation of its enol form. jfda-online.com For GC-MS analysis, derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed. nih.gov
Synthesis of 2-Phenoxynicotinic Acid Hydrazides
The synthesis of 2-phenoxynicotinic acid hydrazides from this compound is a multi-step process that first involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion to the hydrazide.
A common route to obtaining the necessary 2-phenoxynicotinic acid intermediate involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with phenol (B47542) in the presence of a base such as potassium carbonate. nih.gov The resulting 2-phenoxynicotinic acid can then be converted into its more reactive acid chloride derivative, 2-phenoxynicotinoyl chloride, by treatment with thionyl chloride. nih.govsemanticscholar.org
The final step is the reaction of the 2-phenoxynicotinoyl chloride with hydrazine hydrate (B1144303). This reaction typically proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon of the acid chloride, leading to the formation of the desired 2-phenoxynicotinic acid hydrazide. researchgate.net Alternatively, the carboxylic acid can be esterified to form an ethyl or methyl ester, which can then be reacted with hydrazine hydrate to yield the hydrazide. researchgate.net Some general methods also report the direct conversion of carboxylic acids to their corresponding hydrazides by heating with hydrazine hydrate. nih.gov
A series of 2-phenoxynicotinic acid hydrazides have been synthesized and subsequently evaluated for their potential anti-inflammatory and analgesic activities. researchgate.net
Table 1: General Steps for the Synthesis of 2-Phenoxynicotinic Acid Hydrazide
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Chloronicotinic Acid, Phenol | K₂CO₃ | 2-Phenoxynicotinic Acid |
| 2 | 2-Phenoxynicotinic Acid | Thionyl Chloride | 2-Phenoxynicotinoyl Chloride |
| 3 | 2-Phenoxynicotinoyl Chloride | Hydrazine Hydrate | 2-Phenoxynicotinic Acid Hydrazide |
Role in Biginelli and Related Multicomponent Reactions
This compound serves as a key aldehyde component in the Biginelli reaction, a well-established one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. researchgate.netwikipedia.org This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. scielo.org.mxjsynthchem.com
The reaction mechanism is believed to initiate with the condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. wikipedia.org The products of the Biginelli reaction, dihydropyrimidinones, are of significant interest in medicinal chemistry due to their diverse biological activities. wikipedia.org
The use of substituted 2-phenoxynicotinaldehydes in Biginelli reactions allows for the synthesis of a library of dihydropyrimidinone derivatives with varied substitution patterns, which have been investigated for their potential as α-amylase inhibitors. researchgate.net The reaction conditions can be optimized, for instance, by using different catalysts to improve yields. ijarsct.co.in
Table 2: Representative Biginelli Reaction of Aromatic Aldehydes with Ethyl Acetoacetate and Urea/Thiourea
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Solvent | Product Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl / Ethanol | 95 | jmchemsci.com |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Polyphosphate Ester / THF | 86 | semanticscholar.org |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | HCl / Water | Not specified | jsynthchem.com |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Polyphosphate Ester / THF | 68 | semanticscholar.org |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl Acetoacetate | Urea | Reflux, 80°C | Not specified | jmchemsci.com |
This table presents representative yields for the Biginelli reaction with various aromatic aldehydes to illustrate the general efficiency of the reaction. Specific yields for this compound may vary depending on the reaction conditions.
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 2-Phenoxynicotinaldehyde provides a precise map of the distinct proton environments within the molecule. Analysis of the chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the unambiguous assignment of each proton.
In a study characterizing a series of substituted 2-phenoxynicotinaldehydes, the ¹H NMR spectrum of the parent compound, this compound, was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. bibliomed.orgsemanticscholar.org The aldehyde proton (CHO) is the most deshielded, appearing as a singlet at a high chemical shift, a characteristic feature for this functional group due to the electron-withdrawing nature of the carbonyl oxygen. oregonstate.eduorgchemboulder.comchemistryconnected.com The protons on the pyridine (B92270) ring and the phenyl ring resonate in the aromatic region, with their specific chemical shifts and multiplicities determined by their position relative to the electron-withdrawing aldehyde group, the electronegative ether oxygen, and the nitrogen atom in the pyridine ring. The coupling constants (J values) reveal the adjacency of protons, confirming their positions on the rings. bibliomed.orgsemanticscholar.org
The detailed assignments from the experimental data are presented below. bibliomed.orgsemanticscholar.org
Interactive Data Table: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 10.59 (implied) | s | N/A | 1H | Aldehyde proton (CHO) |
| 8.35 | dd | 5 and 2 | 1H | H6 (Pyridine) |
| 8.25 | dd | 8 and 2 | 1H | H4 (Pyridine) |
| 7.44-7.48 | m | N/A | 2H | H2', H6' (Phenyl) |
| 7.26-7.30 | m | N/A | 1H | H4' (Phenyl) |
| 7.20-7.21 | m | N/A | 1H | H5 (Pyridine) |
| 7.18-7.19 | m | N/A | 1H | H3', H5' (Phenyl) |
| 7.11-7.14 | m | N/A | 1H | H3', H5' (Phenyl) |
Note: The original source groups several aromatic protons into multiplets (m). The table provides a likely assignment based on typical aromatic substitution patterns. The aldehyde proton shift is inferred from similar compounds in the same study.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. udel.edu
The ¹³C NMR spectrum confirms the presence of twelve distinct carbon atoms. The carbonyl carbon of the aldehyde group is characteristically found at the lowest field (highest ppm value) due to significant deshielding by the doubly bonded oxygen atom. uoi.grlibretexts.org Carbons attached directly to the electronegative oxygen of the ether linkage and the nitrogen of the pyridine ring are also shifted downfield. udel.edu The remaining aromatic carbons appear in a predictable range, allowing for a full assignment of the molecular skeleton.
While specific assignments for every carbon were not provided in the source material, the reported experimental chemical shifts from a 100 MHz experiment in CDCl₃ are listed below, alongside probable assignments based on known substituent effects. bibliomed.org
Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Probable Assignment |
| 188.94 | C=O (Aldehyde) |
| 164.36 | C2 (Pyridine, attached to O) |
| 153.19 | C6 (Pyridine) |
| 150.73 | C1' (Phenyl, attached to O) |
| 138.04 | C4 (Pyridine) |
| 130.31 | C3', C5' (Phenyl) |
| 121.45 | C4' (Phenyl) |
| 119.45 | C2', C6' (Phenyl) |
| 118.79 | C5 (Pyridine) |
| (not reported) | C3 (Pyridine, attached to CHO) |
Note: The ¹³C NMR data from the primary source for a closely related compound, 2-(p-Tolyloxy)nicotinaldehyde, was used as a reference for the probable assignments. One carbon signal for the pyridine ring was not explicitly listed in the available data.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with very high accuracy. This precision allows for the calculation of the elemental composition and, consequently, the unambiguous molecular formula.
For this compound, the molecular formula is C₁₂H₉NO₂. The theoretical exact mass (monoisotopic mass) can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Calculated Exact Mass:
(12 x 12.000000) + (9 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 199.063329 Da
An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of this theoretical value. The resulting data, such as an observed m/z of 199.0631, would strongly confirm the molecular formula C₁₂H₉NO₂, ruling out other possible formulas with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are highly effective for identifying the functional groups present in a molecule, as specific bonds and groups of atoms vibrate at characteristic frequencies. IR and Raman spectroscopy are often complementary; a vibrational mode that is strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa. kurouskilab.com
The key functional groups in this compound that would give rise to distinct vibrational bands are the aldehyde group, the aryl ether linkage, and the two aromatic rings (phenyl and pyridine).
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Aldehyde (CHO) | ~2830-2695 (often two bands) | Medium | Medium |
| C=O Stretch | Aldehyde (Carbonyl) | ~1710-1685 (conjugated) | Strong | Medium-Strong |
| C-O-C Asymmetric Stretch | Aryl Ether | ~1270-1230 | Strong | Weak |
| C-O-C Symmetric Stretch | Aryl Ether | ~1075-1020 | Weak | Strong |
| C=C / C=N Stretch | Aromatic Rings | ~1600-1450 | Medium-Strong | Strong |
| C-H Stretch | Aromatic Rings | ~3100-3000 | Medium | Strong |
| C-H Bending (out-of-plane) | Aromatic Rings | ~900-675 | Strong | Weak |
The most prominent band in the IR spectrum would be the intense C=O stretch of the conjugated aldehyde. kurouskilab.com The aldehyde C-H stretch often appears as a pair of weaker bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹, which can sometimes be a result of Fermi resonance. The strong C-O-C asymmetric stretch from the ether linkage would also be a key diagnostic peak in the IR spectrum. nih.gov
In the Raman spectrum, the symmetric vibrations of the aromatic rings (C=C/C=N stretches) are expected to be particularly strong. The symmetric C-O-C ether stretch would also be more prominent in the Raman spectrum than in the IR.
Vibrational spectroscopy can also provide valuable insights into the conformational preferences of a molecule. This compound possesses rotational freedom around two key single bonds: the C(pyridine)-O bond and the O-C(phenyl) bond of the ether linkage. This flexibility allows the molecule to adopt various conformations (rotamers) in space.
Different rotational conformations can lead to subtle shifts in the vibrational frequencies of the bonds involved and those in their vicinity. For instance, the frequency of the C-O-C stretching modes and the out-of-plane C-H bending modes of the aromatic rings could be sensitive to the dihedral angle between the two rings.
By using techniques such as variable-temperature IR or Raman spectroscopy, it might be possible to observe changes in the relative intensities of certain bands, indicating a shift in the equilibrium between different conformers at different temperatures. Furthermore, polarized IR or Raman spectroscopy on an oriented sample (such as a crystal) could help determine the orientation of specific functional groups relative to the crystal axes, providing definitive information about the solid-state conformation. nih.gov Computational modeling (e.g., DFT calculations) is often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative energies. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For organic molecules such as this compound, UV-Vis spectroscopy provides valuable information about the electronic structure, particularly the nature of conjugated π-systems and the presence of non-bonding electrons. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores.
Analysis of Electronic Transitions and Chromophoric Systems
The electronic absorption spectrum of this compound is determined by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The structure of this compound contains three key chromophoric systems: the pyridine ring, the aldehyde group (-CHO), and the phenoxy group (-O-C₆H₅). The combination and conjugation of these groups dictate the specific wavelengths at which the molecule absorbs light.
The primary electronic transitions observed in the UV-Vis spectrum of this compound are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
π → π Transitions:* These are typically high-intensity absorptions and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the pyridine ring, extended by the carbonyl group of the aldehyde, is the primary source of these transitions. The benzene (B151609) ring of the phenoxy group also contributes its own characteristic π → π* absorptions. Aromatic systems like benzene typically show strong absorption bands below 200 nm and a series of weaker bands around 254 nm. msu.edu Conjugation shifts these absorptions to longer wavelengths (a bathochromic shift).
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. They are typically much weaker in intensity than π → π* transitions. The non-bonding electrons are located on the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. For aldehydes and ketones, the n → π* transition is characteristically observed as a weak band in the 270-300 nm region. masterorganicchemistry.comscience-softcon.de
Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds
| Transition Type | Expected λmax (nm) Range | Intensity (Molar Absorptivity, ε) | Associated Chromophore(s) |
| π → π | ~200-220 | High (ε > 10,000) | Phenyl ring, Conjugated Pyridine-Aldehyde system |
| π → π | ~250-280 | Moderate (ε ≈ 1,000-10,000) | Pyridine ring, Phenyl ring |
| n → π* | ~280-320 | Low (ε < 100) | Carbonyl group (C=O) |
Note: The data in this table are estimations based on the typical spectral characteristics of substituted pyridines, aromatic aldehydes, and phenols, as specific experimental values for this compound are not available in the cited literature.
The spectrum is likely dominated by an intense π → π* band at a shorter wavelength, characteristic of the conjugated aromatic system. A weaker, longer-wavelength band corresponding to the forbidden n → π* transition of the carbonyl group is also anticipated. masterorganicchemistry.com The exact position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.
Computational and Theoretical Investigations of 2 Phenoxynicotinaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, allowing for the determination of molecular properties by solving approximations of the Schrödinger equation. For a molecule like 2-phenoxynicotinaldehyde, these calculations can predict its stability, spectral characteristics, and electronic behavior.
Density Functional Theory (DFT) has become a leading method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. ias.ac.innih.gov DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. ias.ac.in
For this compound, DFT studies, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to investigate its electronic structure. Key properties derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. rsc.orgijcce.ac.ir A smaller gap generally implies higher reactivity. rsc.org
In studies of similar substituted pyridines, DFT calculations have been used to determine how different substituent groups affect the electron density on the pyridine (B92270) ring and its nitrogen atom, thereby influencing the molecule's nucleophilicity and interaction with other chemical species. ias.ac.inresearchgate.net For this compound, the electron-withdrawing aldehyde group and the electron-donating phenoxy group would have competing effects on the pyridine ring's electronic properties, which DFT can quantify precisely.
Table 1: Illustrative Frontier Orbital Energies for this compound Calculated via DFT (Note: The following values are hypothetical examples based on typical results for similar aromatic aldehydes and ethers, presented to illustrate the output of DFT calculations.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.
For this compound, ab initio calculations would be used to accurately determine its ground-state energy and properties. Furthermore, more advanced techniques like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) can be employed to investigate its excited-state properties. This is particularly important for understanding the molecule's response to light, including its UV-Vis absorption spectrum. Calculations of excited states can predict the energies of electronic transitions, which correspond to the absorption of photons and are fundamental to the molecule's color and photochemical behavior.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Computational methods are essential for determining the most stable arrangements of atoms in space.
Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This lowest-energy structure is known as the equilibrium geometry. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles until the forces on all atoms are negligible and the total energy is minimized.
DFT methods, such as B3LYP/6-31G(d,p), are commonly used for geometry optimization. nih.gov The output of such a calculation provides a detailed picture of the molecule's structure, including precise bond lengths and angles. The final, minimized energy value represents the stability of that particular geometric arrangement.
Table 2: Hypothetical Optimized Geometrical Parameters for this compound (Note: These values are illustrative examples of what a geometry optimization calculation would yield.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(pyridine)-O(ether) | 1.36 Å |
| Bond Length | C(phenyl)-O(ether) | 1.41 Å |
| Bond Length | C(pyridine)-C(aldehyde) | 1.48 Å |
| Bond Length | C(aldehyde)=O | 1.21 Å |
| Bond Angle | C(pyridine)-O-C(phenyl) | 118.5° |
| Bond Angle | C(pyridine)-C-H (aldehyde) | 121.0° |
| Dihedral Angle | C-C-O-C | 45.0° |
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, significant conformational flexibility exists, primarily due to rotation around the C(pyridine)-O(ether) and C(phenyl)-O(ether) bonds.
To explore the conformational landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating a specific dihedral angle (e.g., the C-C-O-C angle between the pyridine and phenoxy rings) in discrete steps and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This analysis is crucial for understanding which shapes the molecule is most likely to adopt and the energy barriers required for it to change from one conformation to another. mdpi.com
Electronic Structure and Reactivity Descriptors
Beyond frontier orbitals, DFT calculations can provide a suite of reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the changes in energy as electrons are added or removed. rsc.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap. ias.ac.in
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. rsc.org
Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).
These descriptors help to classify this compound's reactivity profile—for instance, whether it is more likely to act as an electrophile or a nucleophile. Additionally, local reactivity descriptors like Fukui functions can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 3: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Note: These values are hypothetical, calculated from the illustrative energies in Table 1, to demonstrate how reactivity descriptors are derived.)
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | 2.15 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I+A)/2 | 4.50 | Overall electron-attracting power. |
| Chemical Hardness (η) | (I-A)/2 | 2.35 | Resistance to electronic change; related to stability. |
| Chemical Softness (S) | 1/η | 0.43 | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / 2η | 4.31 | Capacity to accept electrons; a measure of electrophilic character. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
The HOMO is the orbital that acts as an electron donor, so its energy level is related to the ionization potential. The LUMO, on the other hand, acts as an electron acceptor, and its energy is related to the electron affinity. The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.
For this compound, computational studies would typically involve optimizing the molecular geometry and then calculating the energies of the molecular orbitals. The specific values for the HOMO and LUMO energies, and consequently the HOMO-LUMO gap, are dependent on the level of theory and basis set used in the calculation.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule.
Different colors on the MEP map represent different values of the electrostatic potential. Typically, regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, are colored in shades of red and yellow. Conversely, regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, are colored in shades of blue. Green areas represent regions of neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic interaction. The hydrogen atoms and parts of the aromatic rings would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites.
Atomic Charge Distribution Analysis
The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. This atomic charge distribution provides insight into the molecule's polarity, dipole moment, and the nature of its chemical bonds. Various computational methods are used to calculate atomic charges, with Mulliken population analysis and Natural Bond Orbital (NBO) analysis being common approaches.
These analyses partition the total electron density among the atoms in the molecule, providing a numerical value for the charge on each atom. For this compound, such an analysis would reveal the extent of electron withdrawal by the electronegative oxygen and nitrogen atoms from the adjacent carbon atoms and the rest of the molecule. The aldehyde group and the pyridine ring are expected to significantly influence the charge distribution across the entire structure.
Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound
| Atom | Charge (e) |
|---|---|
| O (aldehyde) | -0.55 |
| C (aldehyde) | +0.45 |
| N (pyridine) | -0.50 |
| C (adjacent to N) | +0.30 |
Simulation of Chemical Dynamics and Reaction Mechanisms
Computational simulations of chemical dynamics and reaction mechanisms allow for the exploration of the potential energy surface of a reaction, the identification of transition states, and the calculation of reaction rates. These simulations provide a detailed, step-by-step understanding of how a chemical reaction proceeds.
For this compound, this could involve simulating its behavior in various reaction conditions, for example, its oxidation, reduction, or participation in condensation reactions. By mapping the reaction pathways, researchers can identify the most energetically favorable routes and the structures of any intermediates and transition states. This information is invaluable for designing new synthetic routes and for understanding the molecule's stability and degradation pathways. Such simulations can also elucidate the role of catalysts and solvents in influencing the reaction outcomes.
Role As a Synthetic Intermediate and Precursor for Advanced Chemical Applications
Building Block in Heterocyclic Compound Synthesis
The structure of 2-Phenoxynicotinaldehyde, featuring both an aldehyde functional group and an embedded pyridine (B92270) ring, positions it as an ideal starting material for the synthesis of more complex heterocyclic compounds. The aldehyde group provides a reactive site for condensation and cyclization reactions, which are fundamental strategies in the construction of diverse ring systems.
One of the prominent applications of aromatic aldehydes like this compound is in the synthesis of quinoline (B57606) derivatives. Methodologies such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted for this purpose. In this context, this compound can react with various ketones or other carbonyl compounds to yield polycyclic aromatic structures incorporating the initial phenoxypyridine unit. The quinoline framework is a prevalent motif in natural products and pharmacologically active compounds, making its synthesis from accessible precursors like this compound a subject of significant interest. organic-chemistry.orgresearchgate.net Various synthetic protocols have been developed for quinoline synthesis, many of which rely on the reactivity of an aldehyde functional group. organic-chemistry.orgresearchgate.net
Precursor for Ligand Design in Coordination Chemistry and Catalysis
The aldehyde functionality in this compound is a key feature that allows it to serve as a precursor for the design of sophisticated ligands used in coordination chemistry. nih.govnih.gov The most common and straightforward method to achieve this is through the condensation reaction with primary amines to form Schiff bases (or imines). mdpi.comscribd.com
Development of Ligands for Metal Complexes
The reaction of this compound with a variety of primary amines (R-NH₂) results in the formation of Schiff base ligands. These ligands are characterized by the presence of an azomethine group (-CH=N-). The resulting molecule typically offers at least two coordination sites for metal ions: the nitrogen atom of the azomethine group and the nitrogen atom of the pyridine ring. This arrangement allows the ligand to act as a bidentate chelating agent, forming stable complexes with a wide range of transition metal ions. rsc.orgscience.gov
By selecting amines with additional donor groups (e.g., hydroxyl, amino, or thiol moieties), the denticity of the resulting Schiff base ligand can be increased, leading to tridentate or tetradentate ligands capable of forming even more stable and structurally diverse metal complexes. rsc.org The electronic and steric properties of the ligand can be fine-tuned by varying the substituent on the amine precursor, which in turn influences the properties of the final metal complex. ijfans.orgsemanticscholar.org The complexation of such ligands with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) often results in complexes with well-defined geometries, such as tetrahedral, square planar, or octahedral. science.govijfans.orgnih.gov
Below is a table of potential metal complexes that could be formed from Schiff base ligands derived from this compound and a generic primary amine, illustrating common coordination geometries.
| Metal Ion | General Formula | Potential Coordination Geometry |
| Co(II) | [Co(L)₂Cl₂] | Tetrahedral or Octahedral |
| Ni(II) | [Ni(L)₂Cl₂] | Octahedral |
| Cu(II) | [Cu(L)₂Cl₂] | Distorted Octahedral / Square Planar |
| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral |
| (L represents a bidentate Schiff base ligand derived from this compound) |
Exploration in Catalytic Systems (e.g., Organocatalysis, Biocatalysis)
Schiff base metal complexes are widely recognized for their catalytic prowess in a multitude of organic transformations. nih.govmdpi.com Consequently, metal complexes derived from this compound are promising candidates for exploration in various catalytic systems. These complexes can act as homogeneous catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.govepa.govmdpi.com The catalytic activity is highly dependent on the choice of the central metal ion and the specific structure of the ligand framework. nih.govnih.gov For instance, copper complexes are often investigated for oxidation reactions, while complexes of chromium, molybdenum, and tungsten have been studied for their activity in reactions like the decomposition of hydrogen peroxide. researchgate.net
Integration into Complex Molecular Architectures and Scaffolds
Beyond its use in synthesizing discrete heterocyclic systems and ligands, this compound serves as a valuable building block for integration into larger and more complex molecular architectures. The reactive aldehyde group facilitates its incorporation into polymeric structures, macrocycles, or dendrimers through covalent bond formation.
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, provide an efficient pathway for building molecular complexity. Aldehydes are common components in MCRs, and this compound can be employed in such reactions to introduce its unique phenoxypyridine motif into a larger, multifunctional scaffold. researchgate.net This strategy allows for the rapid assembly of complex molecules from simple precursors, where the phenoxypyridine unit can impart specific properties, such as rigidity, photophysical characteristics, or metal-coordinating ability, to the final structure.
Advanced Research Perspectives and Future Directions
Exploration of Stereoselective and Asymmetric Synthetic Pathways
The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmacology. For 2-phenoxynicotinaldehyde derivatives that may possess stereogenic centers, the exploration of stereoselective and asymmetric synthetic pathways is a critical future direction.
Current research in asymmetric synthesis offers several promising avenues. Methodologies involving chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could be applied to introduce chirality into the this compound scaffold. For instance, asymmetric variations of the Ullmann condensation or related nucleophilic aromatic substitution reactions could be developed using chiral ligands to induce enantioselectivity.
Future research could focus on the design of chiral auxiliaries that can be temporarily attached to a precursor of this compound, direct a stereoselective transformation, and then be removed. The development of enzymatic resolutions or desymmetrization approaches could also provide access to enantioenriched derivatives.
Table 1: Potential Asymmetric Synthetic Strategies for this compound Derivatives
| Strategy | Description | Potential Advantages |
| Chiral Catalysis | Use of chiral transition metal complexes or organocatalysts to control stereochemistry during a key bond-forming step. | High catalytic efficiency, potential for high enantiomeric excess. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Predictable stereochemical outcomes, well-established methodology. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. |
Deepening Mechanistic Understanding of Key Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution such as the Ullmann condensation, detailed mechanistic studies are warranted.
Future investigations could employ a combination of kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the elementary steps of the reaction. Identifying the active catalytic species, intermediates, and transition states would provide valuable insights. For example, determining whether the reaction proceeds through a radical pathway or a concerted mechanism can inform the choice of reaction conditions and catalysts. organic-chemistry.org
Understanding the role of ligands, bases, and solvents in the reaction mechanism is also crucial. For copper-catalyzed reactions, the coordination environment of the copper center can significantly influence its reactivity and selectivity. organic-chemistry.org Mechanistic studies will pave the way for the rational design of more efficient and selective syntheses of this compound.
Development of Novel Catalytic Applications and Systems
The pyridine (B92270) and phenoxy ether moieties within this compound suggest its potential as a ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the phenoxy group can act as coordination sites for a variety of metal ions.
Future research could explore the synthesis of metal complexes of this compound and its derivatives and evaluate their catalytic activity in a range of organic transformations. These could include oxidation, reduction, cross-coupling, and polymerization reactions. The electronic and steric properties of the this compound ligand could be tuned by introducing substituents on either the pyridine or the phenyl ring, allowing for the fine-tuning of the catalytic properties of the resulting metal complexes. mdpi.com
Furthermore, the aldehyde functionality could be used to immobilize these catalysts on solid supports, facilitating catalyst recovery and recycling, which is a key aspect of green chemistry.
Advanced Computational Predictions for Rational Design and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure, geometry, and reactivity of this compound. scispace.com
Future computational studies could focus on:
Predicting Reactivity: Calculating molecular orbital energies (HOMO and LUMO) and electrostatic potential maps to predict the reactivity of this compound towards various reagents. nih.gov
Designing Derivatives: In silico screening of derivatives with modified electronic and steric properties to identify candidates with desired characteristics for specific applications, such as enhanced catalytic activity or biological efficacy. asmepress.com
Modeling Reaction Mechanisms: Simulating reaction pathways and calculating activation energies to support and guide experimental mechanistic studies. scispace.com
These computational predictions can significantly accelerate the research and development process by prioritizing the most promising synthetic targets and experimental conditions.
Table 2: Potential Computational Studies on this compound
| Study Type | Objective | Expected Outcome |
| DFT Calculations | To understand the electronic structure and reactivity. | Prediction of reactive sites, spectroscopic properties, and reaction mechanisms. scispace.com |
| Molecular Docking | To predict binding affinity to biological targets. | Identification of potential therapeutic applications. |
| QSAR Modeling | To correlate molecular structure with activity. | Design of new derivatives with improved properties. protoqsar.com |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow and automated processes offers numerous advantages, including improved safety, efficiency, and scalability. frontiersin.org The synthesis of this compound is a prime candidate for adaptation to these modern synthetic methodologies.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.govnih.gov The synthesis could be designed as a multi-step flow process where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each step. flinders.edu.au
Automated synthesis platforms can be used to rapidly synthesize and screen a library of this compound derivatives. chemrxiv.orgresearchgate.net This high-throughput approach would be invaluable for exploring the structure-activity relationships of these compounds for various applications. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the synthesis.
Q & A
Basic: What analytical techniques are recommended for characterizing 2-Phenoxynicotinaldehyde in synthetic chemistry research?
To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aldehyde proton (δ ~9-10 ppm) and aromatic backbone structure.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity.
- Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm) and aromatic C-O-C linkages.
- HPLC/Purity Analysis : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm.
Document raw data with error margins and replicate measurements to ensure reproducibility .
Basic: How should researchers handle and store this compound to prevent degradation?
- Storage : Keep under inert gas (e.g., argon) at –20°C in amber vials to avoid oxidation of the aldehyde group.
- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions.
- Safety : Refer to aldehyde-specific safety protocols (e.g., PPE, ventilation) as outlined in chemical safety guidelines, even if direct data for this compound is limited .
Advanced: How can experimental design principles be applied to study the reactivity of this compound in nucleophilic addition reactions?
- Control Variables : Fix temperature, solvent polarity, and catalyst loading while varying nucleophile concentration.
- Kinetic Studies : Use in-situ FTIR or UV-Vis to monitor aldehyde consumption rates.
- Statistical Validation : Perform triplicate runs with error bars representing biological replicates (n ≥ 3) and apply ANOVA for significance testing .
- Mechanistic Probes : Introduce isotopic labeling (e.g., -aldehyde) to track reaction pathways.
Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Meta-Analysis : Compare solvent effects (e.g., DMSO vs. CDCl) on chemical shifts using databases like PubChem .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and cross-validate experimental data.
- Collaborative Verification : Share samples with independent labs to confirm reproducibility, addressing potential batch-to-batch variability .
Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound-based drug discovery?
- Feasible : Prioritize assays with established protocols (e.g., enzyme inhibition).
- Novelty : Explore understudied targets (e.g., aldehyde dehydrogenase isoforms).
- Ethical : Use in vitro models before animal testing, adhering to ICH guidelines .
- Relevance : Align with therapeutic areas like anti-inflammatory or antimicrobial research .
Methodological: What frameworks (e.g., PICOT) are suitable for structuring research questions on this compound’s biological activity?
- Population : Specific cell lines or enzyme systems (e.g., E. coli β-ketoacyl-ACP synthase).
- Intervention : Dose-response studies with this compound.
- Comparison : Benchmark against known inhibitors (e.g., triclosan).
- Outcome : IC values or binding affinity measurements.
- Time : Acute (24–48 hr) vs. chronic exposure effects .
Methodological: How should researchers address variability in synthetic yields of this compound?
- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst ratio).
- Troubleshooting : Check for aldehyde oxidation by TLC or GC-MS; employ stabilizing agents (e.g., BHT).
- Reporting : Disclose all reaction conditions, including trace moisture levels, in supplementary materials .
Data Analysis: What statistical approaches are critical when analyzing dose-response data for this compound?
- Nonlinear Regression : Fit sigmoidal curves to calculate IC values (use tools like GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Power Analysis : Predefine sample sizes to ensure ≥80% statistical power .
Ethical Compliance: How can researchers ensure ethical rigor in studies involving this compound?
- Documentation : Follow ICH guidelines for experimental reproducibility and data integrity .
- Transparency : Disclose conflicts of interest and funding sources in publications.
- Peer Review : Pre-submit protocols to platforms like bioRxiv for community feedback .
Literature Synthesis: What systematic review strategies apply to existing studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
